Gentiopicroside

Description

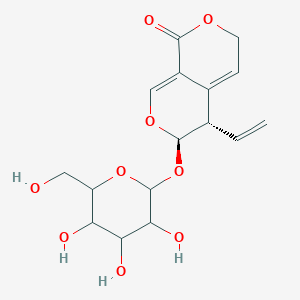

Gentiopicroside (C₁₆H₂₀O₉), a secoiridoid glycoside, is a principal bioactive compound in Gentiana species such as Gentiana lutea and Gentiana macrophylla . It is characterized by a cleaved cyclopentane ring fused to a glucose moiety, distinguishing it from intact iridoids . Pharmacologically, this compound exhibits anti-inflammatory, analgesic, and antidiabetic properties. For instance, it ameliorates diabetic peripheral neuropathy (DPN) by modulating the PPAR-γ/AMPK/ACC signaling pathway and inhibits inflammatory cytokines like COX-2 and iNOS . Its biosynthesis involves terpenoid pathways, with key enzymes encoded by genes amplified through whole-genome duplication (WGD) events in Gentiana dahurica .

Structure

3D Structure

Propriétés

IUPAC Name |

(3S,4R)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2-3,6-7,10-13,15-20H,1,4-5H2/t7-,10-,11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAGQYUORDTXOR-GPQRQXLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1[C@@H](OC=C2C1=CCOC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878043 | |

| Record name | Gentiopicrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20831-76-9 | |

| Record name | Gentiopicroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20831-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentiopicrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020831769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentiopicrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTIOPICRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WE09Z21RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Hydrophilic Organic Solvent Extraction

Conventional extraction employs hydrophilic organic solvents to isolate gentiopicroside from Gentiana macrophylla roots. As detailed in a Chinese patent (CN106554379B), coarse powder of Gentiana macrophylla is mixed with 8–15 times its weight in solvents like methanol or ethanol. Extraction occurs at 30–60°C, followed by filtration and concentration under reduced pressure. The crude extract undergoes decolorization using macroporous adsorption resins (e.g., D101), effectively removing pigments while retaining this compound. This method yields a purity of 70–80%, necessitating further refinement.

Purification and Recrystallization

Post-extraction, this compound is purified via recrystallization. The concentrated extract is dissolved in a methanol-water system (7:3 v/v) and cooled to 4°C to precipitate impurities. Subsequent recrystallization in ethanol-water (8:2 v/v) enhances purity to ≥95%. While cost-effective, this method requires large solvent volumes and prolonged processing times, limiting scalability.

Modern Extraction Techniques

Deep Eutectic Solvent-Based Ultrasound-Assisted Extraction (DES-UAE)

Deep eutectic solvents (DESs), eco-friendly alternatives to organic solvents, have revolutionized this compound extraction. A 2024 study optimized DES-UAE using choline chloride-lactic acid (DES-4) at 19.9% water content, achieving a 7.7 mg/100g yield. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Solid/Liquid Ratio | 29.3 mg/mL |

| Temperature | 50.8°C |

| Time | 26.8 min |

Ultrasound (40 kHz) disrupts cell walls, as evidenced by scanning electron microscopy (SEM) showing porous plant matrices post-extraction. DES-UAE reduces solvent use by 40% compared to traditional methods while enhancing extraction efficiency.

Ultrasound-Assisted Water Extraction with Cyclodextrins

Hydroxypropyl-β-cyclodextrin (HP-βCD) augments water-based extraction by forming inclusion complexes with this compound. Response surface methodology (RSM) identified optimal conditions: 74.89°C, 32.57 minutes, and 3.01% HP-βCD. This approach yielded 46.96 mg/g dry weight (DW) this compound, surpassing ethanol-water systems. Cyclodextrins improve solubility and stability, making this method ideal for industrial applications.

Biotechnological Approaches

Methyl Jasmonate Elicitation for Enhanced Biosynthesis

Methyl jasmonate (MeJA), a plant signaling molecule, upregulates this compound biosynthesis in Gentiana macrophylla seedlings. Transcriptomic analysis revealed 5,206 differentially expressed genes (DEGs) under 250 μM MeJA treatment, including key enzymes in the α-linolenic acid and glycolysis pathways. After 5 days, HPLC quantification showed a 2.3-fold increase in this compound concentration compared to controls. This method leverages the plant’s metabolic machinery, avoiding solvent use entirely.

Comparative Analysis of Preparation Methods

The table below contrasts efficiency, scalability, and environmental impact across methods:

| Method | Yield (mg/g DW) | Purity (%) | Solvent Consumption | Scalability |

|---|---|---|---|---|

| Traditional Solvent | 35–45 | 95 | High | Moderate |

| DES-UAE | 77–80 | 90 | Low | High |

| HP-βCD Ultrasound | 46.96 | 85 | Moderate | High |

| MeJA Elicitation | 22–25* | N/A | None | Low |

Analyse Des Réactions Chimiques

Types de réactions : La gentiopicrine subit diverses réactions chimiques, notamment :

Hydrolyse : La gentiopicrine peut être hydrolysée pour produire du gentiopicroside et du glucose.

Réduction : Elle peut être réduite pour former différents métabolites, tels que G-M1 et G-M2.

Déshydratation : Les réactions de déshydratation peuvent conduire à la formation de composés tels que G-M5.

Réactifs et conditions courantes :

Hydrolyse : Des conditions acides ou enzymatiques sont couramment utilisées pour l'hydrolyse.

Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés.

Déshydratation : La déshydratation peut être réalisée en milieu acide ou en utilisant des agents déshydratants.

Principaux produits :

Hydrolyse : this compound et glucose.

Réduction : Métabolites tels que G-M1 et G-M2.

Déshydratation : Composés tels que G-M5.

Applications De Recherche Scientifique

Anticancer Activity

Mechanism of Action

Gentiopicroside has shown promising anticancer effects, particularly against gastric cancer. Research indicates that it selectively induces apoptosis in gastric cancer cells while sparing normal gastric epithelial cells. The compound interacts with multiple molecular targets, including CCND1, CCNE1, p-AKT, and p-P38, which are involved in cell cycle regulation and survival pathways. A study identified 53 potential target genes associated with this compound's anticancer activity through network pharmacology and molecular docking analyses .

Case Study

In vitro assays demonstrated that this compound treatment resulted in decreased expression levels of critical proteins associated with tumor growth, suggesting its potential as a therapeutic agent in cancer treatment .

Neuropathic Pain Relief

Diabetic Peripheral Neuropathy

this compound has been studied for its analgesic effects in diabetic peripheral neuropathy (DPN). In experimental models, it significantly reduced hyperalgesia and mechanical allodynia. The mechanism involves the regulation of lipid metabolism and enhancement of nerve blood flow through the activation of the AMPK and PPAR-γ signaling pathways .

Results Summary

- Prolonged paw withdrawal latency to heat and cold stimuli.

- Reduced mechanical allodynia responses compared to control groups.

- Restoration of nerve conduction velocities (MNCV and SNCV) indicating improved nerve function .

Hepatoprotective Effects

Non-Alcoholic Steatohepatitis (NASH)

this compound exhibits hepatoprotective properties against non-alcoholic steatohepatitis. Studies have shown that it ameliorates metabolic abnormalities and reduces inflammation in NASH models induced by high-fat diets. The underlying mechanism involves the suppression of HIF-1α signaling pathways, which play a crucial role in inflammatory responses .

Key Findings

- Improvement in liver function markers.

- Reduction in liver inflammation and steatosis.

- Potential to prevent progression to more severe liver diseases like cirrhosis and hepatocellular carcinoma .

Skin Health Improvement

Anti-Glycation Effects

Recent studies have highlighted this compound's role as an inhibitor of advanced glycation end-products (AGEs), which are implicated in skin aging and various skin disorders. By improving the expression of extracellular matrix proteins such as fibronectin (FN-1) and collagen (COL-1), this compound enhances skin health and mitigates damage caused by glycation processes .

Anti-Inflammatory Properties

Sepsis Model Studies

Research indicates that this compound can mitigate inflammatory responses during sepsis by inhibiting pro-inflammatory cytokine production. In animal models subjected to lipopolysaccharide (LPS) shock, this compound administration led to improved survival rates and reduced inflammatory markers .

Summary Table of Applications

Mécanisme D'action

Gentiopicrin is similar to other secoiridoid glucosides such as swertiamarin and sweroside . it is unique in its specific biological activities and its role in traditional Chinese medicine . Unlike swertiamarin, which has difficulty penetrating the blood-brain barrier, gentiopicrin can be hydrolyzed by bacterial beta-glucosidase to form aglycones, which are then transformed into iso-coumarin derivatives .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Similarities and Differences

Gentiopicroside belongs to the secoiridoid subclass, sharing structural features with other iridoid glycosides but differing in ring cleavage and substituents (Table 1):

| Compound | Classification | Key Structural Features | Biosynthetic Relationship |

|---|---|---|---|

| This compound | Secoiridoid | Cleaved cyclopentane ring, glucose moiety at C-11 | Terminal product in Gentiana species |

| Swertiamarin | Secoiridoid | Intact cyclopentane, glucose at C-8 | Intermediate in this compound pathway |

| Sweroside | Secoiridoid | Hydroxyl group at C-7, glucose at C-1 | Precursor in secoiridoid biosynthesis |

| Amarogentin | Secoiridoid ester | Esterified with a rare dicarboxylic acid, extreme bitterness | Divergent pathway in Gentiana |

| Loganic Acid | Iridoid | Intact cyclopentane, carboxyl group at C-4 | Early precursor in iridoid biosynthesis |

- Swertiamarin : Shares the secoiridoid backbone but retains an intact cyclopentane ring. It is a precursor in this compound biosynthesis, with distinct glycosylation patterns .

- Loganic Acid : An iridoid lacking ring cleavage, it serves as a precursor in both this compound and sweroside pathways .

- Amarogentin : A highly bitter secoiridoid ester, structurally distinct due to esterification with a dicarboxylic acid .

Pharmacological Activities

This compound demonstrates superior anti-inflammatory efficacy compared to swertiamarin and loganic acid, likely due to its unique secoiridoid structure enhancing target binding .

Occurrence and Concentration in Gentiana Species

This compound is the most abundant secoiridoid in Gentiana rhizomes, making it a reliable biomarker for quality control . Loganic acid, though less abundant, shows higher solubility in food matrices like cheese .

Activité Biologique

Gentiopicroside (GPS) is a secoiridoid glycoside primarily derived from plants in the Gentianaceae family, particularly Gentiana scabra and Gentiana macrophylla. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, analgesic, neuroprotective, and anticancer properties. The following sections delve into the various aspects of GPS's biological activity, supported by recent research findings.

1. Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects across various experimental models.

- Mechanism of Action : GPS inhibits the expression of inflammatory cytokines such as IL-1β, IL-6, and TNF-α. It has been shown to protect against LPS-induced sepsis by reducing inflammatory responses in macrophages .

- Research Findings : In a study involving a murine model of sepsis, GPS treatment resulted in improved survival rates and reduced acute lung injury . Additionally, GPS was effective in ameliorating experimental acute colitis and pancreatitis .

2. Analgesic Effects

The analgesic properties of GPS have been explored in the context of diabetic peripheral neuropathy (DPN).

- Study Overview : A study indicated that GPS significantly reduced hyperalgesia and mechanical allodynia in DPN models. It also enhanced nerve blood flow and improved motor nerve conduction velocity (MNCV) .

- Mechanistic Insights : The analgesic effect is mediated through the activation of the AMPK/PPAR-γ signaling pathway, which regulates lipid metabolism and inflammation .

3. Neuroprotective Effects

GPS exhibits neuroprotective effects that may be beneficial in treating neurological disorders.

- Research Evidence : In models of diabetic renal tubulointerstitial fibrosis, GPS was found to inhibit the AT1R/CK2/NF-κB pathway, demonstrating its potential in mitigating kidney damage associated with diabetes .

- Implications for Treatment : These findings suggest that GPS could be a promising candidate for managing diabetic complications and possibly other neurodegenerative diseases.

4. Anticancer Properties

Recent studies have highlighted the potential of GPS as an anticancer agent.

- Gastric Cancer : Research indicates that GPS induces necroptosis in gastric cancer cells via the HIF-1 signaling pathway, showcasing its potential as a therapeutic agent against gastric malignancies .

- Mechanisms Identified : The anticancer effects are attributed to the modulation of key signaling pathways involved in cell survival and apoptosis.

5. Pharmacokinetics and Bioavailability

Despite its promising biological activities, GPS faces challenges regarding its bioavailability.

- Bioavailability Issues : Due to its hydrophilic nature, GPS has low oral bioavailability and rapid metabolism . Studies have suggested modifications to its structure to enhance efficacy while retaining biological activity.

- Absorption Studies : Research on Caco-2 cells indicated that GPS absorption occurs mainly through passive diffusion and can be enhanced by P-glycoprotein inhibitors .

6. Summary of Key Research Findings

The following table summarizes significant studies on the biological activity of this compound:

Q & A

Basic Research Questions

Q. What validated methods are recommended for isolating Gentiopicroside from plant sources, and how can purity be rigorously assessed?

- Methodological Answer : High-performance liquid chromatography (HPLC) and column chromatography are widely used for isolation, with solvent systems optimized based on polarity (e.g., ethanol-water gradients). Purity assessment requires NMR for structural confirmation and HPLC-UV/ELSD for quantitative analysis. Comparative studies suggest that combining macroporous resin with preparative HPLC yields >95% purity .

Q. Which in vitro models are most appropriate for initial screening of this compound’s anti-inflammatory activity?

- Methodological Answer : RAW264.7 murine macrophages are standard for assessing NF-κB and MAPK pathway modulation. Assays should include ELISA for TNF-α/IL-6 quantification and Western blotting for protein expression. Controls must account for solvent cytotoxicity (e.g., DMSO <0.1%) .

Q. How can researchers standardize experimental protocols for evaluating this compound’s hepatoprotective effects across different laboratories?

- Methodological Answer : Use carbon tetrachloride (CCl₄)-induced liver injury models in Sprague-Dawley rats, with consistent dosing (e.g., 50–200 mg/kg/day for 7 days). Serum ALT/AST levels and histopathological scoring should be primary endpoints. Cross-lab validation requires sharing standardized compound batches and assay protocols .

Advanced Research Questions

Q. How can discrepancies in reported IC₅₀ values of this compound’s antioxidant activity be resolved?

- Methodological Answer : Variability arises from assay conditions (e.g., DPPH vs. ABTS radicals, incubation time). Meta-analysis should normalize data to common standards (e.g., Trolox equivalents) and exclude studies with purity <90%. Multivariate regression can identify confounding factors like solvent polarity .

Q. What experimental designs are optimal for elucidating the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound in vivo?

- Methodological Answer : Employ compartmental modeling in Wistar rats using LC-MS/MS for plasma concentration analysis. Design staggered dosing regimens (e.g., single vs. multiple doses) and correlate AUC with pharmacodynamic markers (e.g., hepatic SOD activity). Non-linear mixed-effects modeling (NONMEM) is recommended for sparse data .

Q. How should multi-omics approaches be integrated to map this compound’s mechanism of action in metabolic disorders?

- Methodological Answer : Combine transcriptomics (RNA-seq of liver tissue), proteomics (LC-MS/MS for AMPK pathway proteins), and metabolomics (GC-MS for lipid profiles). Use bioinformatics tools like MetaboAnalyst for pathway enrichment and STRING for protein interaction networks. Validate findings with CRISPR/Cas9 gene knockout models .

Q. What strategies address contradictory findings in this compound’s role in apoptosis induction versus inhibition?

- Methodological Answer : Context-dependent effects require cell-type-specific analysis. For pro-apoptotic activity (e.g., in cancer cells), focus on caspase-3/9 activation and mitochondrial membrane potential assays. For anti-apoptotic effects (e.g., in hepatocytes), assess Bcl-2/Bax ratios. Dose-response curves must distinguish biphasic effects .

Methodological Frameworks

-

PICOT Adaptation for Preclinical Studies :

- Population : Specific cell lines/animal models (e.g., HepG2 cells for liver studies).

- Intervention : this compound concentration/duration (e.g., 100 μM for 24 hours).

- Comparison : Positive controls (e.g., silymarin for hepatoprotection).

- Outcome : Quantifiable biomarkers (e.g., ALT reduction by 50%).

- Time : Exposure period (e.g., acute vs. 14-day chronic dosing) .

-

Data Contradiction Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.